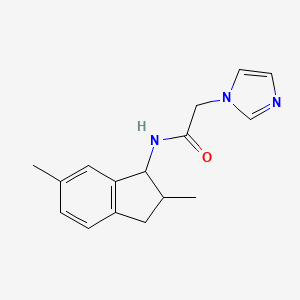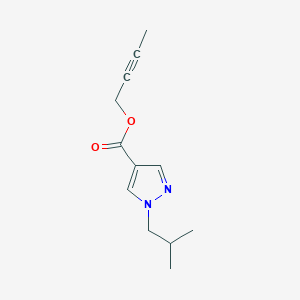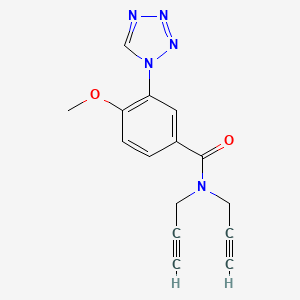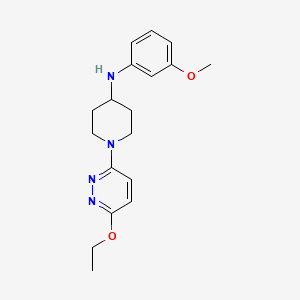
N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-imidazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-imidazol-1-ylacetamide, also known as SNI-2011, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-imidazol-1-ylacetamide is not fully understood. However, scientific studies have suggested that this compound acts by inhibiting various signaling pathways that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the STAT3 pathway, which is a key signaling pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. Scientific studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition of angiogenesis can prevent the growth and spread of tumors. Furthermore, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-imidazol-1-ylacetamide in lab experiments include its high purity and yield, as well as its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic applications.
Orientations Futures
There are several future directions for the scientific research of N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-imidazol-1-ylacetamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and to optimize its dosage and administration. Furthermore, there is potential for the development of analogs of this compound with improved therapeutic properties. Overall, the scientific research of this compound is a promising area of study with potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-imidazol-1-ylacetamide involves a multi-step process that has been described in detail in various scientific publications. The synthesis starts with the preparation of 2,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with imidazole and amine to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for further scientific research.
Applications De Recherche Scientifique
N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-imidazol-1-ylacetamide has been shown to have various scientific research applications. One of the most promising applications is its potential use as a therapeutic agent for the treatment of cancer. Scientific studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-3-4-13-8-12(2)16(14(13)7-11)18-15(20)9-19-6-5-17-10-19/h3-7,10,12,16H,8-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYINZIAKBBBVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NC(=O)CN3C=CN=C3)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)




![(4-Methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)-[5-(5-methylfuran-2-yl)thiophen-2-yl]methanone](/img/structure/B7648154.png)



![1-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]-2-(3-hydroxyphenyl)ethanone](/img/structure/B7648181.png)

